

An In-depth Technical Guide to the Chemical and Physical Properties of Vinbarbital

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Compound of Interest

Compound Name: *Vinbarbital*

Cat. No.: *B10784607*

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Abstract

Vinbarbital, a barbiturate derivative developed by Sharp and Dohme in 1939, is a hypnotic and sedative agent.[1][2] This document provides a comprehensive overview of the chemical and physical properties of **Vinbarbital**, its synthesis, mechanism of action, and analytical methodologies. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed diagrams illustrating key processes are provided using the DOT language for visualization of experimental and logical workflows.

Chemical and Physical Properties

Vinbarbital is chemically designated as 5-ethyl-5-[(1E)-1-methylbut-1-en-1-yl]pyrimidine-2,4,6(1H,3H,5H)-trione.[1][3] It belongs to the class of organic compounds known as barbituric acid derivatives.[4] The compound is a racemic mixture.[5]

Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	5-ethyl-5-[(1E)-1-methylbut-1-en-1-yl]pyrimidine-2,4,6(1H,3H,5H)-trione	[1] [3]
CAS Number	125-42-8	[1] [6]
Chemical Formula	C11H16N2O3	[1] [3] [6]
InChI	InChI=1S/C11H16N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16)/b7-6+	[1] [3]
InChIKey	RAFOHKSPUDGZPR-VOTSOKGWSA-N	[1] [3] [6]
Canonical SMILES	<chem>CCC=C(C)C1(C(=O)NC(=O)NC1=O)CC</chem>	[3] [7]
Synonyms	Butenemal, Delvinal, Vinbarbitone, Suppoptanox	[6]

Physicochemical Properties

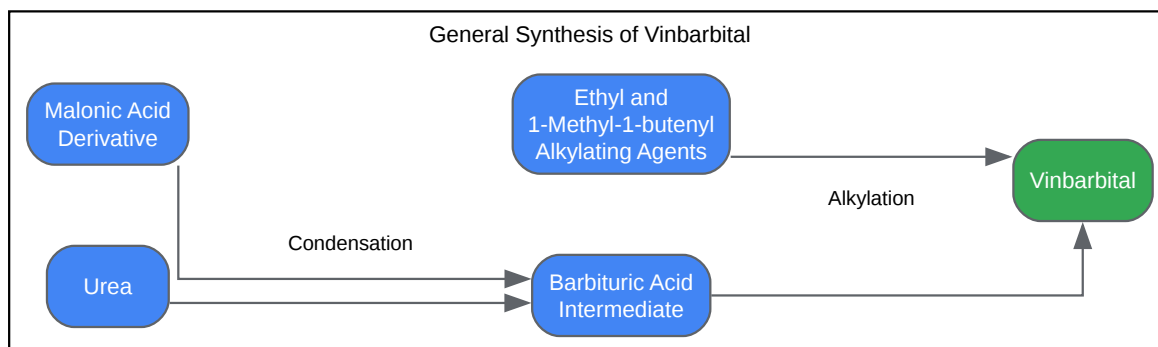
Property	Value	Unit	Reference
Molecular Weight	224.26	g/mol	[2][3][7]
Melting Point	162-163 (stable modification)	°C	
Boiling Point (estimated)	365.66	°C	[3]
Water Solubility	0.7	g/L at 25°C	[3]
logP (Octanol-Water Partition Coefficient)	1.7	[3]	
pKa	7.72 ± 0.10 (predicted)	[3]	
Polar Surface Area	75.3	Å²	

Experimental Protocols

General Synthesis of Vinbarbital

The synthesis of **Vinbarbital** follows a general procedure for barbiturates, which involves two main steps: the formation of barbituric acid followed by alkylation.[3][7]

- **Formation of Barbituric Acid:** The synthesis starts with the condensation reaction of urea and a malonic acid derivative.[3][7] This step forms the core pyrimidine-2,4,6(1H,3H,5H)-trione structure.
- **Alkylation:** The barbituric acid intermediate is then alkylated using appropriate alkylating agents to introduce the ethyl and 1-methyl-1-butenyl side chains at the 5-position.[3][7] This step requires controlled conditions to ensure the desired product yield and purity.[7]



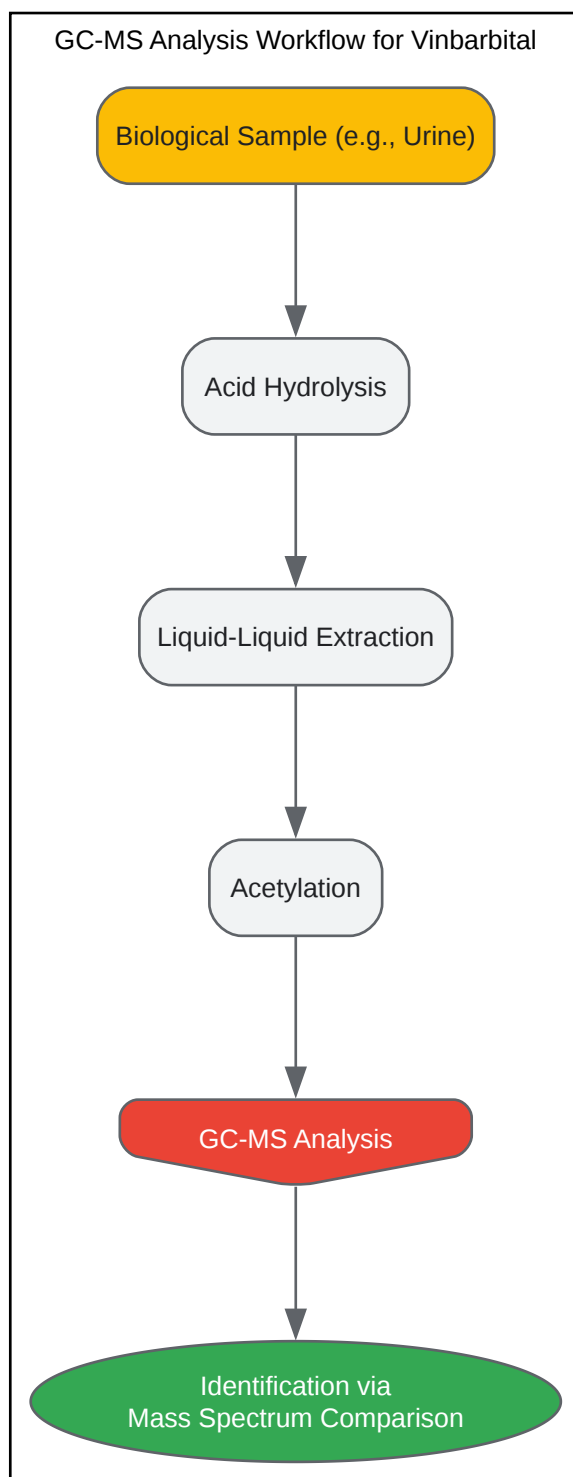
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A high-level overview of the general synthetic pathway for **Vinbarbital**.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

A general screening procedure for the identification of barbiturates, including **Vinbarbital**, in biological samples such as urine involves GC-MS.

- Sample Preparation:
 - Acid Hydrolysis: To cleave any conjugates.
 - Liquid-Liquid Extraction: To isolate the analyte from the sample matrix.
 - Derivatization: Acetylation is often performed to improve the chromatographic properties of the barbiturates.
- GC-MS Analysis:
 - Separation: The derivatized extract is injected into a gas chromatograph for separation. The Kovats retention index for **Vinbarbital** on a non-polar column has been reported.
 - Identification: The separated components are then analyzed by a mass spectrometer. Identification is achieved by comparing the resulting mass spectrum with known reference spectra.



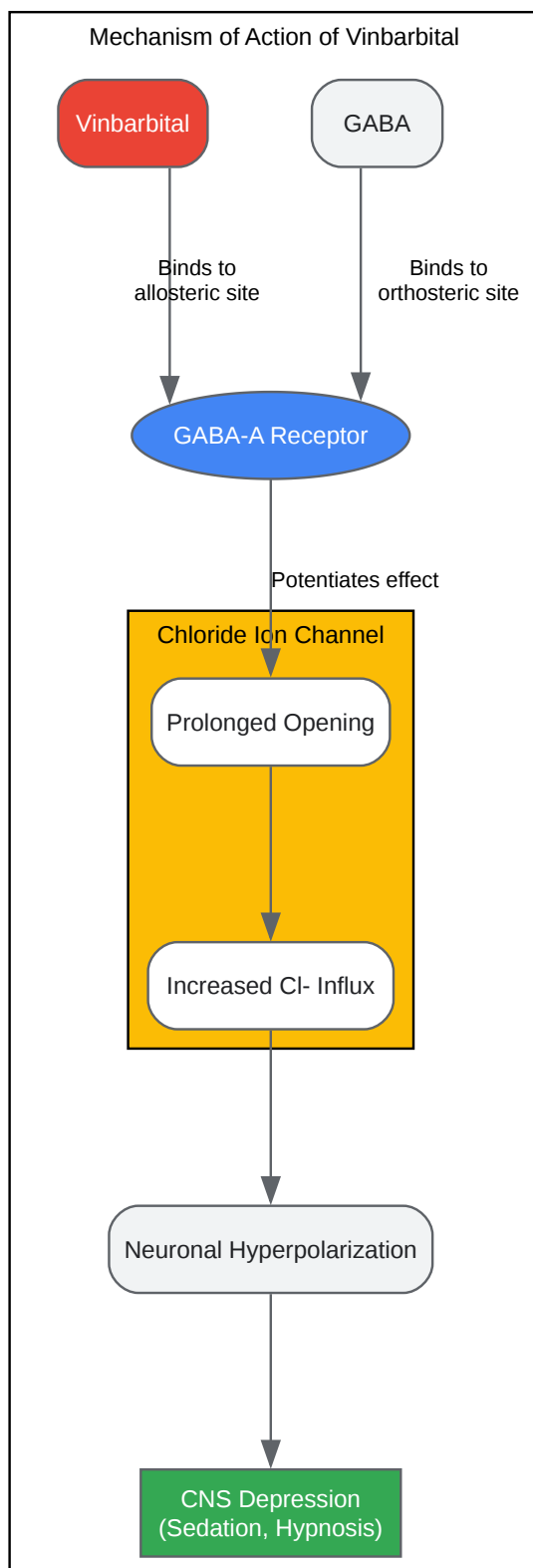
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A generalized workflow for the analysis of **Vinbarbital** using GC-MS.

Mechanism of Action

Vinbarbital, like other barbiturates, exerts its effects on the central nervous system by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3][7] The primary target is the GABA-A receptor, a ligand-gated ion channel.[1]

The binding of **Vinbarbital** to the GABA-A receptor potentiates the effect of GABA, leading to a prolonged opening of the chloride ion channel. This results in an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization makes the neuron less responsive to excitatory stimuli, leading to the characteristic sedative and hypnotic effects of barbiturates.



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Signaling pathway illustrating **Vinbarbital**'s effect on the GABA-A receptor.

Toxicological Information

The median lethal dose (LD50) of **Vinbarbital** in mice has been reported as 180 mg/kg for intraperitoneal administration and 190 mg/kg for oral administration. As a central nervous system depressant, overdose can lead to severe respiratory depression, coma, and death. Cross-tolerance may occur with other barbiturates, ethanol, and other sedative-hypnotic drugs. [5]

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